2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a morpholinopyrimidinyl group, and an acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.
Formation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.
Synthesis of 6-morpholinopyrimidine: This can be synthesized by reacting morpholine with 4,6-dichloropyrimidine.
Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 6-morpholinopyrimidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide
- 2-(2-ethoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-((4-morpholinopyrimidin-6-yl)oxy)ethyl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides stability and lipophilicity, while the morpholinopyrimidinyl group offers potential interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide , often referred to in literature as a derivative of morpholinopyrimidine, has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to delve into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N4O5, and its structure features a morpholinopyrimidine moiety which is significant for its biological interactions. The presence of the methoxyphenoxy group contributes to its lipophilicity, enhancing membrane permeability.
Research indicates that this compound may function as a selective inhibitor in various signaling pathways. Specifically, it has been studied for its role in inhibiting certain kinases involved in cancer progression. The morpholinopyrimidine structure is known for targeting the RAF/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival.
Anticancer Properties
Several studies have reported on the anticancer efficacy of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against these cells .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death .
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall anticancer efficacy .
Other Biological Activities
Beyond anticancer properties, this compound has also been investigated for:
- Antimicrobial Activity : Preliminary studies suggest that it possesses moderate antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Anti-inflammatory Effects : In models of inflammation, the compound reduced levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a clinical setting where patients with advanced solid tumors were treated. Results showed a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances .
Data Tables
Biological Activity | IC50 (µM) | Effect |
---|---|---|
Cancer Cell Growth Inhibition (Breast) | 0.7 | Significant |
Cancer Cell Growth Inhibition (Lung) | 1.0 | Significant |
Antibacterial (Gram-positive) | 32 | Moderate |
Anti-inflammatory Cytokine Reduction | N/A | Significant |
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-25-15-4-2-3-5-16(15)28-13-18(24)20-6-9-27-19-12-17(21-14-22-19)23-7-10-26-11-8-23/h2-5,12,14H,6-11,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZQJGWXJNMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.